REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]([OH:20])[CH2:11][O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br-].[K+].[O-]Cl.[Na+].C([O-])(O)=O.[Na+]>ClCCl.O.CC1(C)N([O])C(C)(C)CCC1>[C:14]1([CH2:13][O:12][CH2:11][C:10](=[O:20])[CH2:9][O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2,3.4,5.6,^1:38|
|
Name
|
|
Quantity
|
500 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(COCC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
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CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with overhead stirrer
|
Type
|
CUSTOM
|
Details
|
between 10-15° C
|
Type
|
STIRRING
|
Details
|
stirred for 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (5.0 L, 2.0 L)
|
Type
|
WASH
|
Details
|
The combined organics were washed with 10% aq. HCl (10.75 L)
|
Type
|
ADDITION
|
Details
|
containing potassium iodide (143 g), 10% aq. Na2S2O5 (5.0 L) and water (5.0 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COCC(COCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 893 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 179.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |